molecular formula C5H14BNO2 B3319691 (1-Amino-3-methylbutyl)boronic acid CAS No. 1158974-93-6

(1-Amino-3-methylbutyl)boronic acid

Cat. No.: B3319691
CAS No.: 1158974-93-6
M. Wt: 130.98 g/mol
InChI Key: BMGMQYRPZOGZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Amino-3-methylbutyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound is characterized by the presence of a boronic acid group attached to a 1-amino-3-methylbutyl chain. It is known for its role as a key pharmacophore in various therapeutic agents, particularly in the treatment of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-methylbutyl)boronic acid typically involves the asymmetric borylation of imines anchored with chiral auxiliaries. One common method includes the use of (1S,2S,3R,5S)-(+)-2,3-pinanediol as a chiral auxiliary for the addition reaction, followed by chlorination and amination . Another approach involves copper-catalyzed borylation of the imine . Additionally, asymmetric catalytic hydrogenation is employed to control the chiral center of the boronic acid .

Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has been reported, enabling the synthesis of boronic acids with high throughput . This method involves Hal/Li exchange and electrophilic quench reactions.

Chemical Reactions Analysis

Types of Reactions: (1-Amino-3-methylbutyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Butylboronic acid

Comparison: (1-Amino-3-methylbutyl)boronic acid is unique due to its specific structure, which allows it to interact with biological targets in a highly selective manner. Unlike simpler boronic acids, its amino and methylbutyl groups provide additional sites for interaction, enhancing its efficacy as an enzyme inhibitor and therapeutic agent .

Properties

IUPAC Name

(1-amino-3-methylbutyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14BNO2/c1-4(2)3-5(7)6(8)9/h4-5,8-9H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGMQYRPZOGZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Amino-3-methylbutyl)boronic acid
Reactant of Route 2
(1-Amino-3-methylbutyl)boronic acid
Reactant of Route 3
(1-Amino-3-methylbutyl)boronic acid
Reactant of Route 4
(1-Amino-3-methylbutyl)boronic acid
Reactant of Route 5
(1-Amino-3-methylbutyl)boronic acid
Reactant of Route 6
(1-Amino-3-methylbutyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.